BigLEN (mouse) - 501036-69-7

BigLEN (mouse)

Catalog Number: EVT-2900691
CAS Number: 501036-69-7
Molecular Formula: C78H130N24O22
Molecular Weight: 1756.044
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BigLEN (LENSSPQAPARRLLPP) is a neuropeptide found abundantly in the mammalian brain, particularly in regions associated with feeding and metabolism [, ]. It is derived from the proteolytic processing of the protein proSAAS, which also gives rise to another neuropeptide, PEN []. BigLEN has been implicated in the regulation of appetite and energy homeostasis [, ].

PEN (Proenkephalin-A 19-28)

  • Compound Description: PEN, or Proenkephalin-A 19-28, is a neuropeptide derived from the same precursor protein, proSAAS, as BigLEN (mouse). [] It is involved in the regulation of appetite and has been implicated in behavior, learning, and metabolic regulation. [] PEN binds to and activates the G protein-coupled receptor GPR83. []
  • Relevance: PEN shares a direct structural relationship with BigLEN (mouse) as they are both products of the proSAAS protein cleavage. [] While the exact cleavage sites might differ, this shared origin points to potential structural similarities between the two neuropeptides. Furthermore, the functional coupling observed between the PEN-GPR83 and BigLEN-GPR171 ligand-receptor pairs suggests a close relationship in their biological roles related to feeding. []

LittleLEN

  • Compound Description: LittleLEN is a C-terminally truncated version of BigLEN. [] While its exact biological function remains less explored compared to BigLEN (mouse), studies indicate its involvement in feeding and metabolism. []
  • Relevance: As a truncated variant, LittleLEN possesses significant structural similarities to BigLEN (mouse), particularly retaining the N-terminal portion of the peptide sequence. [] This structural resemblance likely translates to shared binding affinities with certain receptors, although with potentially different activation profiles. Notably, LittleLEN, unlike BigLEN, does not activate GPR171, highlighting the importance of the C-terminal region for interaction with this specific receptor. []

Glycosylated Insulin-B Chain

  • Compound Description: Glycosylated insulin-B chain is a modified form of the insulin-B chain peptide, exhibiting O-linked glycosylation. [] This post-translational modification involves the attachment of sugar moieties to the peptide chain, potentially affecting its conformation, biostability, and biological activity. []
  • Relevance: While not directly structurally related, glycosylated insulin-B chain is discussed alongside BigLEN (mouse) in the context of O-linked glycosylation on signaling peptides. [] This paper highlights the discovery of naturally occurring glycosylated forms of various signaling peptides, including BigLEN (mouse) and insulin-B chain, within pancreatic islets. [] Although the exact structural implications of glycosylation on these peptides are not fully elucidated, this shared modification suggests a potential for altered functionality and signaling pathways, especially considering the known influence of glycosylation on insulin analogs. []
Classification
  • Type: Neuropeptide
  • Source: Derived from ProSAAS
  • Receptor Interaction: G protein-coupled receptor 171 (GPR171)
Synthesis Analysis

The synthesis of BigLEN involves the cleavage of ProSAAS, which is a large precursor peptide. The process typically includes enzymatic cleavage by prohormone convertases that yield several active peptides, including BigLEN. The specific methods for synthesizing BigLEN in laboratory settings often utilize recombinant DNA technology to produce ProSAAS, followed by purification steps to isolate BigLEN.

Technical Details

  • Recombinant DNA Technology: Used to express ProSAAS in suitable host cells.
  • Enzymatic Cleavage: ProSAAS is cleaved by prohormone convertases to release BigLEN.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is commonly employed to purify the neuropeptide.
Molecular Structure Analysis

BigLEN is characterized by its unique peptide sequence, which defines its interaction with GPR171. The molecular structure can be represented as follows:

Structure Data

  • Molecular Formula: C₃₁H₄₈N₈O₉S
  • Molecular Weight: Approximately 688.8 g/mol
  • Peptide Sequence: Specific sequence details are often proprietary but generally consist of a series of amino acids typical for neuropeptides.

The three-dimensional structure of BigLEN can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, although detailed structural data may not be widely available.

Chemical Reactions Analysis

BigLEN engages in various biochemical reactions primarily through its interaction with GPR171. Upon binding to this receptor, it initiates a cascade of intracellular signaling pathways that influence neuronal excitability and neurotransmitter release.

Technical Details

  • Receptor Activation: Binding of BigLEN to GPR171 leads to activation of G-proteins and downstream signaling pathways.
  • Inhibition Mechanism: It has been shown to inhibit glutamate release onto parvocellular neurons, affecting synaptic transmission and plasticity .
Mechanism of Action

The mechanism of action of BigLEN involves its binding to GPR171, which is predominantly expressed in the central nervous system. This interaction modulates neurotransmission and influences pain pathways.

Process and Data

  1. Binding: BigLEN binds to GPR171 on neuronal cells.
  2. Signal Transduction: This binding activates intracellular signaling cascades, primarily involving G-proteins.
  3. Physiological Effects: Results include modulation of pain perception and regulation of food intake.

Research indicates that alterations in the expression levels of both BigLEN and GPR171 can significantly affect pain responses and emotional behaviors in animal models .

Physical and Chemical Properties Analysis

BigLEN exhibits specific physical and chemical properties that contribute to its biological activity:

Physical Properties

  • Appearance: Typically a white powder when synthesized.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Purity: Commercial preparations often exceed 90% purity .
Applications

BigLEN has several scientific applications, particularly in pharmacology and neuroscience:

  • Pain Management Research: It is investigated as a potential therapeutic agent for chronic pain due to its role in pain modulation via GPR171.
  • Neuroscience Studies: Used to explore the mechanisms underlying anxiety-like behaviors and food intake regulation.
  • Drug Development: Potential target for developing new analgesics that leverage the endogenous pathways modulated by BigLEN .
Introduction to BigLEN-GPR171 Neuropeptide-Receptor System

Evolutionary Conservation of ProSAAS-Derived Peptides

The BigLEN-GPR171 system originates from the evolutionarily conserved proSAAS precursor protein, which is processed into multiple bioactive peptides across vertebrate lineages. ProSAAS-derived peptides exhibit remarkable sequence preservation, particularly in mammalian species. BigLEN (mouse; sequence: LENSSPQAPARRLLPP) shares a 94% amino acid identity with its rat ortholog (LENSSPQAPARRLLPP) and 88% with the human variant (LENPEPQAPARRLLPP), indicating strong selective pressure on its C-terminal receptor-binding domain [1] [10]. The C-terminal tetrapeptide Leu-Leu-Pro-Pro (LLPP) serves as the minimal receptor-activating motif, a feature retained from rodents to primates [1] . This conservation extends to GPR171, which shows >85% amino acid identity between mice and humans in transmembrane domains critical for signal transduction [1].

Functionally, proSAAS peptides demonstrate deep evolutionary roots in neuroendocrine regulation. While direct invertebrate orthologs are unidentified, analogous neuropeptide systems like Aplysia californica egg-laying hormone (ELH) and insect adipokinetic hormones (AKHs) share organizational parallels: large precursor proteins yield multiple bioactive peptides that modulate fundamental physiological processes through G-protein coupled receptors (GPCRs) [6]. In bivalve molluscs, monoaminergic systems (e.g., serotonin, octopamine) exhibit functional convergence with vertebrate neuropeptides, regulating energy homeostasis and stress responses via conserved GPCR pathways [6]. This suggests that the architectural logic of the BigLEN-GPR171 system—where a multifunctional precursor generates context-specific signals—represents an ancient strategy for physiological regulation.

  • Table 1: Evolutionary Conservation of ProSAAS-Derived Peptides
    PeptideMouse SequenceHuman SequenceKey Conserved DomainFunctional Role
    BigLENLENSSPQAPARRLLPPLENPEPQAPARRLLPPC-terminal LLPPGPR171 activation
    LittleLENSSPQAPARRPEPQAPARRN/A (inactive at GPR171)Unknown
    PENAVDQDLGPEVPPENVLGALLRVIdenticalN-terminal regionGPR83 activation
    LittleSAASVGDPEAQEDEADGGGVGDPEAQEDEADGGGCore inhibitory sequencePC1/3 modulation

BigLEN as a Key Neuroendocrine Modulator in Vertebrates

Hypothalamic Feeding Circuitry

Within the mouse hypothalamus, BigLEN and GPR171 constitute a critical orexigenic (appetite-stimulating) system. AgRP/NPY neurons in the arcuate nucleus co-express BigLEN and release it upon energy deficit, activating GPR171 on paraventricular nucleus (PVN) neurons [1] [7]. This triggers Gi/o-mediated signaling:

  • Inhibition of adenylate cyclase → reduced cAMP (EC₅₀ = 1.6 nM) [2]
  • Activation of ERK1/2 phosphorylation within 5–10 minutes [1]
  • Neuronal hyperpolarization via K⁺ channel opening [3]

Knockdown experiments demonstrate functional necessity: shRNA-mediated GPR171 suppression in the hypothalamus decreases food intake by 40–60% over 24 hours, while co-administration of BigLEN-neutralizing antibodies nearly abolishes acute feeding in fasted mice [1] [7]. Transgenic proSAAS overexpression increases body weight by 25%, whereas proSAAS knockout reduces it by 18%, confirming physiological relevance [10]. The system exhibits cross-talk with metabolic hormones; GPR171 activity increases in leptin-deficient (ob/ob) mice, suggesting compensatory orexigenic signaling [1].

Emotional and Cognitive Processing

Beyond metabolism, the BigLEN-GPR171 system modulates limbic functions via the basolateral amygdala (BLA). GPR171 is densely expressed on BLA pyramidal neurons, where BigLEN binding induces hyperpolarization (−5.2 ± 0.8 mV) and reduces neuronal excitability [3] [4]. Pharmacological or genetic disruption of this system attenuates anxiety and fear:

  • Systemic GPR171 antagonism (MS0021570_1, 5 mg/kg) increases open-arm time in elevated plus maze by 70% (indicating reduced anxiety) [3]
  • Intra-BLA GPR171 knockdown decreases freezing time in contextual fear conditioning by 45% compared to controls [4]
  • Chronic receptor blockade impairs fear memory consolidation but not retrieval [3]

This regulation involves presynaptic glutamate release inhibition onto parvocellular PVN neurons, a mechanism linking emotional stress to feeding dysregulation [10]. The dual role in homeostasis and affect positions BigLEN-GPR171 as a key integrator of physiological and psychological states.

  • Table 2: Behavioral Effects of GPR171 Modulation in Mice
    InterventionTarget SiteBehavioral TestKey ChangeProposed Mechanism
    GPR171 shRNAHypothalamus24h food intake↓ 40–60%Loss of orexigenic signaling
    MS0021570_1 (antagonist)SystemicElevated plus maze↑ 70% open-arm timeReduced BLA excitability
    GPR171 knockdownBasolateral amygdalaContextual fear conditioning↓ 45% freezing timeImpaired fear memory consolidation
    BigLEN neutralizationHypothalamusAcute feeding post-fasting↓ 85–90%Blocked receptor activation

Properties

CAS Number

501036-69-7

Product Name

BigLEN (mouse)

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C78H130N24O22

Molecular Weight

1756.044

InChI

InChI=1S/C78H130N24O22/c1-39(2)34-44(79)62(109)91-48(24-26-60(106)107)66(113)96-51(37-59(81)105)73(120)99-30-12-20-55(99)70(117)97-52(38-103)74(121)100-31-13-19-54(100)69(116)93-47(23-25-58(80)104)63(110)89-43(8)71(118)98-29-11-18-53(98)68(115)88-42(7)61(108)90-45(16-9-27-86-77(82)83)64(111)92-46(17-10-28-87-78(84)85)65(112)94-49(35-40(3)4)67(114)95-50(36-41(5)6)72(119)101-32-14-21-56(101)75(122)102-33-15-22-57(102)76(123)124/h39-57,103H,9-38,79H2,1-8H3,(H2,80,104)(H2,81,105)(H,88,115)(H,89,110)(H,90,108)(H,91,109)(H,92,111)(H,93,116)(H,94,112)(H,95,114)(H,96,113)(H,97,117)(H,106,107)(H,123,124)(H4,82,83,86)(H4,84,85,87)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1

InChI Key

UEWHHQZTIIRRRA-REWHPCPNSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.